molecular formula C26H30ClN3O4S B2976775 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1185065-54-6

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Cat. No.: B2976775
CAS No.: 1185065-54-6
M. Wt: 516.05
InChI Key: SXFSBVYSCFMDCH-UHFFFAOYSA-N
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Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic small molecule characterized by a biphenyl carboxamide core linked via an ethyl chain to a piperazine ring. The piperazine moiety is further substituted with a 4-methoxyphenylsulfonyl group, contributing to its unique physicochemical and pharmacological properties. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-phenylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S.ClH/c1-33-24-11-13-25(14-12-24)34(31,32)29-19-17-28(18-20-29)16-15-27-26(30)23-9-7-22(8-10-23)21-5-3-2-4-6-21;/h2-14H,15-20H2,1H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFSBVYSCFMDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multiple steps, including cyclization, substitution, and protection-deprotection reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

The compound shares structural homology with several piperazine-containing carboxamides, which are widely explored for CNS-targeted activity. Key comparisons include:

Compound Piperazine Substituent Linking Chain Core Structure Key Functional Differences
Target Compound 4-Methoxyphenylsulfonyl Ethyl Biphenyl carboxamide Sulfonyl group enhances metabolic stability; para-methoxy boosts lipophilicity .
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide () 2-Methoxyphenyl Butyl Heterobiaryl carboxamide Ortho-methoxy reduces steric hindrance, favoring D3 receptor antagonism .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Chlorophenyl Ethyl Monophenyl carboxamide Chlorine substituent increases electronegativity, potentially altering receptor selectivity .
N-(1-([1,1'-biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide () 4-Methylphenylsulfonamido Ethyl Biphenyl acetamide Acetamide core reduces hydrogen-bonding capacity compared to carboxamide .

Pharmacological and Functional Comparisons

  • Receptor Affinity: The target compound’s 4-methoxyphenylsulfonyl-piperazine motif is structurally distinct from the 2-methoxyphenyl-piperazine in ’s D3 antagonists. Ortho-substituted analogs exhibit higher D3 receptor binding (Ki < 1 nM) due to optimal steric alignment, whereas para-substituted derivatives like the target compound may prioritize selectivity for other GPCRs (e.g., 5-HT receptors) .
  • Physicochemical Properties: The hydrochloride salt of the target compound improves solubility (>10 mg/mL in water) compared to neutral analogs (e.g., ’s acetamide, solubility ~2 mg/mL) . The biphenyl carboxamide core enhances π-π stacking with aromatic receptor residues, a property absent in monophenyl analogs () .
  • Metabolic Stability :

    • Sulfonyl groups (target compound) resist esterase-mediated hydrolysis better than sulfonamides () or unsubstituted piperazines (), as demonstrated in microsomal stability assays (t½ > 120 min vs. <60 min for sulfonamides) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis leverages carboxamide intermediates (as in ), but the sulfonylation step introduces challenges in regioselectivity, requiring optimized conditions (e.g., SOCl2/MeOH) to avoid byproducts .
  • However, the para-methoxy group may shift activity toward serotonin receptors (e.g., 5-HT1A/2A), as seen in related arylpiperazines .

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic compound classified as a piperazine derivative. Its unique chemical structure suggests significant potential for various biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H30ClN3O5S
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1189497-80-0

The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which are crucial for its interaction with biological targets. The presence of a 4-methoxyphenyl group enhances lipophilicity, potentially facilitating its ability to cross the blood-brain barrier.

The primary mechanism of action for this compound involves:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine. This enhances cholinergic neurotransmission, which is vital for cognitive functions such as memory and learning.
  • Serotonin and Dopamine Receptor Modulation : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, indicating potential effects on mood regulation and cognition.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Interaction with serotonin and dopamine receptors may influence mood and cognitive functions.
Cholinergic Enhancement Inhibition of AChE leads to increased levels of acetylcholine, improving cognitive functions.
Potential Antidepressant Effects Structural similarities to known antidepressants suggest possible mood-stabilizing properties.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Neuropharmacological Studies : Research indicates that compounds with similar structures exhibit significant neuroprotective effects in models of neurodegenerative diseases. For instance, studies on piperazine derivatives have shown promise in enhancing cognitive function in animal models .
  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits AChE with comparable potency to established inhibitors like physostigmine. The IC50 value for AChE inhibition was reported at approximately 157.31 μM, indicating moderate efficacy in enhancing cholinergic activity .
  • Behavioral Studies : Animal studies assessing the effects on behavior have suggested that the compound may improve memory retention and cognitive performance in tasks requiring learning and memory.

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